molecular formula C16H12ClN3O2S B2852129 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide CAS No. 392241-87-1

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide

Cat. No.: B2852129
CAS No.: 392241-87-1
M. Wt: 345.8
InChI Key: UOAPWDYNUBZJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. This compound is characterized by the presence of a 4-chlorophenyl group and a 3-methoxybenzamide moiety attached to the thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide typically involves the following steps:

  • Formation of 1,3,4-thiadiazole Ring: The thiadiazole ring is usually formed by cyclization reactions involving hydrazine and carbon disulfide or thiosemicarbazide derivatives.

  • Introduction of 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through electrophilic aromatic substitution reactions.

  • Attachment of 3-Methoxybenzamide: The final step involves the coupling of the 3-methoxybenzamide moiety to the thiadiazole ring through amide bond formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: Halogenating agents (e.g., Br₂, Cl₂), nucleophiles (e.g., NH₃, OH⁻)

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or alcohols

  • Reduction Products: Alcohols, amines, or alkanes

  • Substitution Products: Halogenated derivatives, amides, or ethers

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide has various scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and infections.

  • Industry: Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide can be compared with other thiadiazole derivatives, such as:

  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol

  • N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide

  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylic acid

These compounds share the thiadiazole core but differ in their substituents, leading to variations in their chemical properties and biological activities. This compound is unique due to its specific combination of functional groups, which contribute to its distinct biological and chemical behavior.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c1-22-13-4-2-3-11(9-13)14(21)18-16-20-19-15(23-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAPWDYNUBZJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.